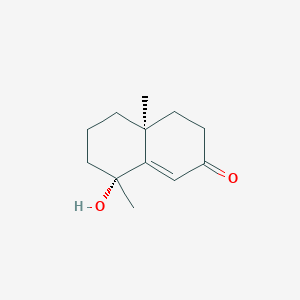

(4As,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalene derivatives have garnered significant attention due to their diverse applications in materials science, pharmaceuticals, and organic electronics. These compounds exhibit a wide range of chemical and physical properties, making them crucial for various technological advancements and scientific research.

Synthesis Analysis

The synthesis of naphthalene derivatives, including dialkylated naphthalene diimides, involves reactions like alkylamine conjugation with naphthalenetetracarboxylic dianhydride. This process highlights the correlation between molecular structure and electronic properties, essential for organic electronics applications (Chlebosz et al., 2023).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives plays a critical role in determining their solubility, self-assembly, and electronic properties. For instance, the systematic study of N-alkylated naphthalene diimides revealed trends in spectroscopic and thermal properties related to solubility and crystal morphology, influenced by the length of alkyl chains (Chlebosz et al., 2023).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions that significantly affect their chemical properties. For example, the synthesis routes of 1,3-dihydroxynaphthalene, involving alkaline fusion and photocatalytic oxidation, demonstrate the adaptability and diversity of chemical reactions applicable to naphthalene derivatives (You-lan, 2005).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as their crystallization behavior and thermal stability, are influenced by their molecular structure. The study of poly(butylene 2,6-naphthalate) (PBN), for instance, provides insights into temperature-controlled crystal polymorphism and the impact of melt-crystallization processes on material properties (Ding et al., 2019).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, such as their reactivity and potential as corrosion inhibitors, are areas of active research. Phthalocyanine and naphthalocyanine derivatives, for example, are explored for their anticorrosive materials properties in various metal/electrolyte systems, demonstrating the significance of their chemical properties in industrial applications (Verma et al., 2021).

Wissenschaftliche Forschungsanwendungen

Molecular Conformation Studies

Conformation and Ring Inversions of Cycloocta[de]naphthalenes The study of the conformations of 8- and 10-methyl-substituted tetrahydro-7H-cycloocta[de]naphthalenes and their oxo derivatives revealed that these compounds exist exclusively in a boat conformation. This conformation is influenced by steric repulsion between interior benzyl protons, resulting in a puckered peri ring. The study provides insights into the reflex effect arising from 1,3-synaxial CH3–CH3 steric interaction and interior benzyl H–H interaction (Kamada & Yamamoto, 1980).

Host-Guest Chemistry and Molecular Recognition

Molecular Tweezer and Clip in Aqueous Solution The study presents the unexpected self-assembly of water-soluble naphthalene tweezer and anthracene clip in aqueous solution. The self-assembled dimers exhibit highly ordered intertwined structures, with the formation of extremely stable host-guest complexes. This self-assembly in aqueous solution is enthalpy driven, showcasing the nonclassical hydrophobic effect (Klärner et al., 2006).

Kinetic Studies and Chemical Reactions

Kinetic Studies on Diels–Alder Adducts The acid-induced rearrangement of 4a-derivatives of tetrahydro-1,4-naphthoquinones was examined, highlighting the role of intermediates in the formation of benzofuran from the adducts. The study discusses the influence of solvent composition, temperature, and substituent nature on the reactions, providing a schematic representation of the processes involved (Santos, Robert, & Valderrama, 1993).

Structural and Physicochemical Studies

Structural Studies of Disubstituted Naphthalenes This research involves the crystal structure analyses of disubstituted naphthalenes, exploring the characteristic distortion patterns influenced by nucleophilic and electrophilic centres. The study interprets these patterns as expressions of incipient nucleophilic addition to a carbonyl group (Schweizer, Procter, Kaftory, & Dunitz, 1978).

Hetero Duplexes Formation in Aqueous Solution The study demonstrates the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units in aqueous solution. This represents a novel approach for designing assemblies and emphasizes the importance of complementary aromatic units in driving discrete self-assembly (Gabriel & Iverson, 2002).

Eigenschaften

IUPAC Name |

(4aS,8R)-8-hydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11-5-3-6-12(2,14)10(11)8-9(13)4-7-11/h8,14H,3-7H2,1-2H3/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTFVDVHOJMAJY-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1=CC(=O)CC2)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](C1=CC(=O)CC2)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.